N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiadiazole ring, a thiazole ring, and a dioxole ring. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and X-ray crystallography are often used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the amino group might be involved in acid-base reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds related to the specified chemical structure, such as those derived from 2-amino benzo[d]thiazolyl, have been synthesized and shown to possess promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized by reacting 3-amino-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide with p-substituted benzaldehydes. The antibacterial activity was evaluated using the MIC method, and certain compounds displayed significant efficacy at non-cytotoxic concentrations (Palkar et al., 2017).
Anticancer Activity
Another area of research focuses on the synthesis of hybrid molecules containing 1,3,4-thiadiazole and benzamide groups, which are associated with significant biological properties. These compounds have been evaluated for their in vitro anticancer activity against various human cancer cell lines, including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7). Some of the synthesized compounds exhibited promising anticancer activity with GI50 values comparable to the standard drug Adriamycin. The study emphasizes the potential of these compounds as anticancer agents (Tiwari et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4S3/c1-2-27-17-22-21-16(29-17)19-13(23)6-10-7-28-15(18-10)20-14(24)9-3-4-11-12(5-9)26-8-25-11/h3-5,7H,2,6,8H2,1H3,(H,18,20,24)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATXBWVSIYMCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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